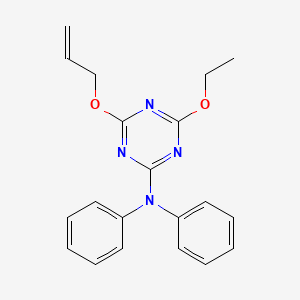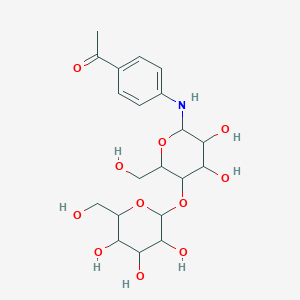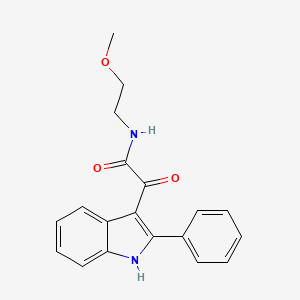![molecular formula C24H33NO3 B4303548 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid CAS No. 6411-37-6](/img/structure/B4303548.png)
3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid
Vue d'ensemble
Description
3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid, also known as ACPD, is a chemical compound that has been widely studied for its potential applications in scientific research. ACPD is a derivative of the amino acid proline, and it has been found to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid involves the activation of the metabotropic glutamate receptor. When 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid binds to the receptor, it induces a conformational change that activates the G protein, which in turn activates downstream signaling pathways. The activation of the metabotropic glutamate receptor can lead to a variety of physiological effects, including the modulation of synaptic transmission, the regulation of neuronal excitability, and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid has been found to have a variety of biochemical and physiological effects. In addition to its role as a selective agonist of the metabotropic glutamate receptor, 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid has been found to modulate the activity of other ion channels and signaling pathways in neurons. 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid in lab experiments is its selectivity for the metabotropic glutamate receptor. This allows researchers to investigate the function of this receptor without the confounding effects of other glutamate receptors. However, one limitation of using 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid is its short half-life, which can make it difficult to study its long-term effects in vivo.
Orientations Futures
There are several potential future directions for research on 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid. One area of interest is the development of more potent and selective agonists of the metabotropic glutamate receptor. Another area of interest is the investigation of the neuroprotective effects of 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid in animal models of neurodegenerative diseases. Additionally, the role of the metabotropic glutamate receptor in synaptic plasticity and learning and memory is an area of active research, and 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid may be a useful tool in these studies.
Applications De Recherche Scientifique
3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid has been widely used in scientific research as a tool to investigate the function of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and glutamate receptors play a crucial role in synaptic transmission and plasticity. 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid is a selective agonist of the metabotropic glutamate receptor, which is a G protein-coupled receptor that modulates the activity of ion channels and other signaling pathways in neurons.
Propriétés
IUPAC Name |
3-(adamantane-1-carbonylamino)-3-(4-tert-butylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3/c1-23(2,3)19-6-4-18(5-7-19)20(11-21(26)27)25-22(28)24-12-15-8-16(13-24)10-17(9-15)14-24/h4-7,15-17,20H,8-14H2,1-3H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGMROJQDYKVHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50412235 | |
| Record name | 3-(adamantane-1-carbonylamino)-3-(4-tert-butylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50412235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Adamantane-1-carbonylamino)-3-(4-tert-butylphenyl)propanoic acid | |
CAS RN |
6411-37-6 | |
| Record name | 3-(adamantane-1-carbonylamino)-3-(4-tert-butylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50412235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4303474.png)

![N-(1-adamantylmethyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4303486.png)
![3-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4303490.png)
![3-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4303496.png)
![2,2'-[piperazine-1,4-diylbis(methylene)]bis[3,4-dimethyl-6-(1-phenylethyl)phenol]](/img/structure/B4303504.png)
![4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid](/img/structure/B4303511.png)


![N-[6,6-dimethyl-2,4-dioxo-1-(1-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-fluorobenzamide](/img/structure/B4303536.png)
![4-(2-chlorophenyl)-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4303553.png)
![2-{[4-oxo-3-(2-phenylethyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4303569.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxy-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B4303582.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzamide](/img/structure/B4303586.png)